Piperazine, 1-(dichloroacetyl)-4-methyl-

Description

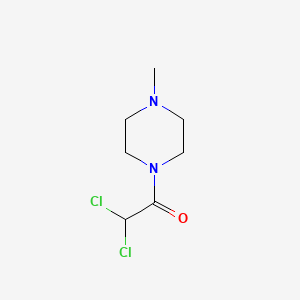

Piperazine, 1-(dichloroacetyl)-4-methyl-, is a piperazine derivative characterized by a dichloroacetyl group (-COCCl₂) at the 1-position and a methyl group (-CH₃) at the 4-position of the heterocyclic ring. Piperazine derivatives are widely studied for their diverse applications, ranging from therapeutic agents (e.g., antihistamines, antipsychotics) to illicit designer drugs with psychostimulant effects . The dichloroacetyl group, a strong electron-withdrawing moiety, likely enhances lipophilicity and metabolic resistance compared to simpler acetylated derivatives .

Properties

CAS No. |

77368-14-0 |

|---|---|

Molecular Formula |

C7H12Cl2N2O |

Molecular Weight |

211.09 g/mol |

IUPAC Name |

2,2-dichloro-1-(4-methylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C7H12Cl2N2O/c1-10-2-4-11(5-3-10)7(12)6(8)9/h6H,2-5H2,1H3 |

InChI Key |

LVOFSYIEZWIWRG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methyl-3-phenylpiperazine as a Model Compound

The preparation of 1-methyl-3-phenylpiperazine, a structurally related compound, follows a two-step process:

Step 1: Formation of 3,4-dehydropiperazine-2-one derivative

- React N-methyl ethylenediamine with methyl benzoylformate in toluene.

- Reaction conditions: 20-22 °C initial mixing, then heated to 60-65 °C for 6 hours.

- Workup involves separation of aqueous layer, washing organic phase with dilute acetic acid and water, concentration, and precipitation with hexane.

- Yield: 69.6%, melting point 56-60 °C.

Step 2: Reduction to 1-methyl-3-phenylpiperazine

- Use lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

- Reaction temperature: 10-15 °C addition, then heated to 50-55 °C for 3-4 hours.

- Quenching and workup involve ethyl acetate addition, aqueous sodium hydroxide treatment, filtration, and concentration.

- Final purification by hexane reflux and charcoal treatment.

- Yield: 60.5%.

This methodology demonstrates the preparation of substituted piperazine derivatives by initial formation of a cyclic intermediate followed by reduction.

Acylation to Obtain 1-(Dichloroacetyl)-4-methylpiperazine

The target compound, piperazine, 1-(dichloroacetyl)-4-methyl-, can be prepared by acylation of 1-methylpiperazine with dichloroacetyl chloride or dichloroacetic acid derivatives under standard acylation conditions:

- The nucleophilic nitrogen of 1-methylpiperazine reacts with dichloroacetyl chloride in an aprotic solvent (e.g., dichloromethane or THF) at low temperature (0-5 °C) to control reaction rate and minimize side reactions.

- The reaction mixture is then warmed to ambient temperature and stirred for several hours.

- Workup involves aqueous quenching, extraction, and purification by recrystallization or chromatography.

This acylation step is standard in organic synthesis for introducing the dichloroacetyl group onto nitrogen atoms of amines such as piperazine derivatives.

Alternative Preparation Method: Transmethylation from 1,4-Dimethylpiperazine

An alternative industrially relevant method involves the conversion of 1,4-dimethylpiperazine to 1-methylpiperazine, which can then be acylated to the target compound.

Transmethylation Reaction

- Raw material: 1,4-dimethylpiperazine.

- Catalysts: Raney nickel, palladium on carbon, cupric oxide, or other metal catalysts.

- Reaction conditions: 50–250 °C temperature, 0.2–20 MPa pressure, in organic solvents such as toluene, benzene, or in aqueous media.

- Methyl acceptors: Ammonia, primary amines (methylamine, ethylamine), or cyclic amines.

- Process: Under hydrogenation or catalytic conditions, one methyl group is selectively removed and replaced by hydrogen or ammonia to yield 1-methylpiperazine.

- Yields: Vary from 31% to 65% depending on catalyst and conditions.

Representative Reaction Data

| Embodiment | Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Raney nickel | Ammonia soln | 170 | 40 | 65 | High yield, aqueous medium |

| 2 | Raney nickel | Toluene | 170 | 35 | 48 | Organic solvent, ammonia fed |

| 3 | Cuprous chloride | Ammonia soln | 160 | 40 | 31 | Lower yield, alternative catalyst |

| 4 | Raney nickel | Aqueous methylamine | 180 | Not specified | Not specified | Methylamine as methyl acceptor |

This method offers advantages of mild conditions, accessible reagents, and suitability for industrial scale.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The two-step synthesis via 3,4-dehydropiperazine-2-one intermediates and reduction is well documented and provides good yields with high purity products suitable for further functionalization.

- Transmethylation offers a practical route to recycle or convert 1,4-dimethylpiperazine, a byproduct in other syntheses, into valuable 1-methylpiperazine, enhancing process economy and sustainability.

- Catalysts such as Raney nickel show superior performance in transmethylation reactions, with yields up to 65%, under moderate temperature and pressure.

- The acylation step to introduce the dichloroacetyl group is straightforward and widely used in organic synthesis to functionalize piperazine derivatives for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-(dichloroacetyl)-4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cyclization reactions, such as the formation of 1,5-fused-1,2,3-triazoles through alkyne-azide 1,3-dipolar cycloaddition .

Common Reagents and Conditions: Common reagents used in these reactions include bases like DBU, catalysts such as Ag2CO3, and solvents like toluene . Reaction conditions often involve specific temperatures and pH levels to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .

Scientific Research Applications

Synthesis and Characterization

N-dichloroacetyl diazabicyclo derivatives can be synthesized through a cycloaddition reaction of dicarbonyl compounds with diamines, followed by acylation with dichloroacetyl chloride . The resulting compounds are characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and MS. Elemental analysis and X-ray crystallographic analysis can further confirm their structures .

Herbicide Safeners

N-dichloroacetyl derivatives have been investigated for their ability to protect crops like maize from herbicide injury . For instance, they can mitigate the harmful effects of acetochlor, a commonly used herbicide. In a study, several dichloroacetyl derivatives were tested for their safener activity, and the recovery rates for plant height, fresh weight, root length, and root fresh weight were measured .

Recovery Rates of Maize Protected by Dichloroacetyl Derivatives

| Products | Plant height of recovery rate (%) | Plant fresh weight of recovery rate (%) | Root length of the recovery rate (%) | Root fresh weight of recovery rate (%) |

|---|---|---|---|---|

| 4a | 77.4 | 73.8 | 71.9 | 68.6 |

| 4b | 60.3 | 57.2 | 63.4 | 60.5 |

| 4c | 56.6 | 52.0 | 54.4 | 56.1 |

| 4d | 66.2 | 68.6 | 67.1 | 66.0 |

| 4e | 86.0 | 78.2 | 78.5 | 72.3 |

| 4f | 81.5 | 76.1 | 75.1 | 70.4 |

Antiviral Applications

Piperazine-fused benzodiazepinones, derived from diamine-treated 2-dihalomethylquinolinones, have demonstrated potent antiviral activity against encephalitic alphaviruses like Venezuelan equine encephalitis virus (VEEV) and Eastern equine encephalitis virus (EEEV) . These compounds inhibit virus-induced cell death and significantly reduce viral yield in cellular assays. Antiviral activity has been confirmed in primary human neuronal cells .

Other potential applications

Mechanism of Action

The mechanism of action of piperazine, 1-(dichloroacetyl)-4-methyl- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

The following table summarizes key structural and functional differences between 1-(dichloroacetyl)-4-methylpiperazine and analogous compounds:

†Estimated using atomic masses (C₇H₁₁Cl₂N₂O). ‡Inferred from dichloroacetyl’s role in antimicrobial agents (e.g., chloramphenicol analogs).

Structural and Functional Insights

- Electron-Withdrawing vs. Electron-Donating Groups: The dichloroacetyl group in the target compound contrasts with electron-donating groups like the trimethoxybenzyl moiety in N-methyltrimetazidine. Dichloroacetyl may increase metabolic stability and membrane permeability compared to acetylated derivatives (e.g., 1-acetyl-4-(4-chlorophenoxyacetyl)piperazine ).

- Positional Effects : The 4-methyl group is common in therapeutic agents (e.g., cyclizine, sildenafil) and may reduce steric hindrance, facilitating receptor binding .

- Psychoactivity vs. Therapeutics : Unlike designer benzyl-/phenylpiperazines (BZP, TFMPP), which target serotonin/dopamine receptors , the dichloroacetyl group may shift activity toward antimicrobial or anticonvulsant pathways, as seen in other halogenated piperidines .

Research Findings on Piperazine Derivatives

Pharmacological Activity

- Serotonergic Modulation : Phenylpiperazines like TFMPP and mCPP act as 5-HT₁B/₂C agonists, influencing neuroendocrine and cardiovascular systems . Dichloroacetyl substitution could alter receptor selectivity due to increased hydrophobicity.

- Antihistaminic Action : Cyclizine’s diphenylmethyl group enables H₁ receptor antagonism, while the 4-methyl group enhances bioavailability .

- Enzyme Inhibition : Sildenafil’s sulphonyl-heterocyclic substituent enables selective PDE5 inhibition, a mechanism unlikely in dichloroacetyl derivatives .

Physicochemical Properties

- Acid-Base Behavior : Piperazines with 4-methyl groups (e.g., HEHPP) exhibit pKa values (~3.7–8.0) suitable for solubility in physiological pH ranges .

Biological Activity

Piperazine, 1-(dichloroacetyl)-4-methyl- is a derivative of piperazine that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, relevant case studies, and detailed research findings.

Overview of Piperazine Derivatives

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms. Its derivatives have been extensively studied for various biological activities, including anticancer and antiviral properties. The modification of the piperazine structure can significantly alter its pharmacological profile.

Anticancer Properties

Research indicates that piperazine derivatives, including 1-(dichloroacetyl)-4-methyl-, exhibit significant anticancer activity. A study highlighted that dichloroacetate (DCA), a related compound, effectively induced apoptosis in cancer cells while sparing non-cancerous cells. This effect was particularly pronounced in colorectal adenocarcinoma cells, where DCA led to a tenfold increase in apoptotic cells after 48 hours of treatment .

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Piperazine-DCA derivative | LoVo (colorectal cancer) | 20 | Induces apoptosis and G2 phase arrest |

| Chalcone-piperazine derivative | A549 (lung cancer) | 0.19 | Inhibits cell proliferation |

| Ursolic acid-piperazine analog | HT-29 (colon cancer) | Not specified | Induces apoptosis and cell cycle arrest |

This table summarizes the anticancer activities observed in various studies, illustrating the potency of piperazine derivatives against different cancer cell lines.

Antiviral Activity

In addition to its anticancer properties, piperazine derivatives have shown promise as antiviral agents. A recent study reported the development of piperazine-fused benzodiazepinones, which demonstrated potent inhibition of Venezuelan and eastern equine encephalitis viruses. The compounds displayed submicromolar inhibition of virus-induced cell death and significant reductions in viral yield .

Table 2: Antiviral Activity of Piperazine Derivatives

| Compound | Virus Type | Inhibition Level |

|---|---|---|

| Piperazine-benzodiazepinone | Venezuelan encephalitis | >7-log reduction |

| Piperazine-fused derivatives | Eastern equine encephalitis | Submicromolar inhibition |

These findings suggest that modifications to the piperazine structure can enhance its antiviral efficacy.

The mechanisms through which piperazine derivatives exert their biological effects are diverse:

- Apoptosis Induction : Many studies have linked the anticancer effects of piperazine derivatives to their ability to induce apoptosis in malignant cells. For instance, DCA has been shown to activate caspases involved in programmed cell death .

- Cell Cycle Arrest : Piperazine compounds often cause cell cycle arrest at specific phases (e.g., G2 phase), preventing cancer cells from proliferating effectively .

- Inhibition of Viral Replication : The antiviral activity is attributed to the ability of certain piperazine derivatives to interfere with viral replication processes within host cells .

Case Studies

Several case studies have explored the biological activity of piperazine derivatives:

- Study on DCA : In a controlled study involving rats, DCA was administered at varying doses to assess its impact on cancer cell proliferation. Results indicated a significant reduction in tumor growth markers and increased apoptotic rates in treated groups compared to controls .

- Antiviral Efficacy : A study investigating the antiviral potential of piperazine-fused benzodiazepinones found that these compounds significantly reduced viral loads in infected neuronal cells, establishing a promising avenue for future antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.